Bis(3-cyanopropyl)dimethoxysilane
Description
An Overview of Functionalized Organosilicon Compounds in Contemporary Research
Functionalized organosilicon compounds are characterized by the presence of one or more organic groups attached to a central silicon atom, which also bears reactive sites, typically alkoxy or chloro groups. This dual nature allows for a rich and varied chemistry. The organic moieties can impart a wide array of properties, such as polarity, hydrophobicity, or specific reactivity, while the silicon-based functional groups provide a pathway for hydrolysis and condensation reactions. These reactions lead to the formation of stable siloxane (Si-O-Si) networks, the fundamental backbone of silicone polymers.
The applications of these compounds are vast and continue to expand. In materials science, they are crucial as coupling agents to enhance the compatibility between organic polymers and inorganic fillers, thereby improving the mechanical properties of composite materials. They are also used to create specialized coatings with tailored surface properties, such as hydrophobicity or biocompatibility. In the realm of electronics, organosilicons are integral to the fabrication of semiconductors and optical fibers. More recently, their unique biological activities are being explored for the development of novel pharmaceuticals and drug delivery systems. nih.govsemanticscholar.org
Structural Characteristics and Functional Groups of Bis(3-cyanopropyl)dimethoxysilane
This compound, with the chemical formula C₁₀H₁₈N₂O₂Si, possesses a unique molecular architecture that underpins its utility. alfa-chemistry.com At its core is a silicon atom bonded to two methoxy (B1213986) (-OCH₃) groups and two cyanopropyl (-CH₂CH₂CH₂CN) groups. This specific arrangement of functional groups is key to its chemical behavior and the properties of the materials derived from it.
| Property | Value |
| Molecular Formula | C₁₀H₁₈N₂O₂Si |
| Molecular Weight | 226.35 g/mol |
| CAS Number | 92779-73-2 |
| InChI Key | FQKGSCOHCDSKAC-UHFFFAOYSA-N |
| Canonical SMILES | COSi(CCCC#N)OC |
| Chemical properties of this compound. alfa-chemistry.com |
The Role of Dimethoxysilane (B13764172) Moieties in Reactivity and Network Formation
The two methoxy groups attached to the silicon atom are the primary sites of reactivity for this compound. These dimethoxysilane moieties are susceptible to hydrolysis, a reaction in which the methoxy groups are replaced by hydroxyl (-OH) groups in the presence of water, forming silanol (B1196071) intermediates and releasing methanol (B129727). This hydrolysis is often the first step in the formation of larger structures.
The resulting silanol groups are highly reactive and can undergo condensation reactions with other silanols or with the remaining methoxy groups. This process leads to the formation of strong and stable siloxane bonds (Si-O-Si), which are the building blocks of silicone polymers and networks. The bifunctional nature of the dimethoxysilane group, having two reactive sites, allows for the creation of linear polymer chains. If other silanes with more than two reactive groups are present, a cross-linked, three-dimensional network can be formed. The kinetics of these hydrolysis and condensation reactions can be influenced by factors such as pH, temperature, and the presence of catalysts.
The Significance of Cyanopropyl Functionality in Electronic and Coordination Properties
The two cyanopropyl groups are the defining feature of this compound, imparting unique electronic and coordination properties to the molecule. The nitrile (-C≡N) group is highly polar due to the large difference in electronegativity between carbon and nitrogen. This polarity makes the cyanopropyl group a site of strong dipole-dipole interactions, influencing the material's compatibility with polar substrates and solvents.
From an electronic standpoint, the electron-withdrawing nature of the cyano group can affect the reactivity of the silicon center. In the context of coordination chemistry, the nitrogen atom of the nitrile group possesses a lone pair of electrons, allowing it to act as a Lewis base and coordinate to metal centers. rsc.orgresearchgate.netrsc.org This property opens up possibilities for the design of novel coordination polymers and hybrid organic-inorganic materials where the silane (B1218182) acts as a ligand, bridging between metal ions to form extended networks. rsc.orgrsc.org The flexibility of the propyl chain allows the cyano group to orient itself favorably for coordination.
Broad Academic Relevance and Research Trajectories for this compound Systems
The unique combination of reactive dimethoxysilane moieties and functional cyanopropyl groups makes this compound a compound of significant academic interest with diverse research trajectories.
One major area of research focuses on its use as a precursor for advanced materials. Scientists are exploring its role in the synthesis of specialty polymers and coatings with tailored properties. For instance, the incorporation of the polar cyanopropyl groups can enhance the thermal stability and solvent resistance of silicone-based materials. It is also investigated as a stationary phase in chromatography, where its polarity is advantageous for the separation of certain classes of compounds. separationmethods.com
Another promising research avenue lies in the field of coordination chemistry and the development of functional hybrid materials. rsc.orgresearchgate.netrsc.org The ability of the cyanopropyl groups to coordinate with metal ions is being exploited to create novel metal-organic frameworks (MOFs) and coordination polymers. These materials have potential applications in catalysis, gas storage, and sensing.
Furthermore, the study of the hydrolysis and condensation behavior of this compound contributes to a fundamental understanding of sol-gel processes. By controlling the reaction conditions, researchers can tailor the morphology and properties of the resulting silica-based materials, leading to the development of new gels, ceramics, and composites with advanced functionalities. The ongoing exploration of this versatile molecule promises to yield further innovations across multiple scientific disciplines.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[3-cyanopropyl(dimethoxy)silyl]butanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2Si/c1-13-15(14-2,9-5-3-7-11)10-6-4-8-12/h3-6,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKGSCOHCDSKAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCC#N)(CCCC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342529 | |
| Record name | BIS(3-CYANOPROPYL)DIMETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92779-73-2 | |
| Record name | 4,4′-(Dimethoxysilylene)bis[butanenitrile] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92779-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BIS(3-CYANOPROPYL)DIMETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Studies of Bis 3 Cyanopropyl Dimethoxysilane
Established Synthetic Routes for Bis(3-cyanopropyl)dimethoxysilane Precursors
The traditional methods for synthesizing the precursors to this compound have long relied on foundational organometallic chemistry. These routes, while effective, are continuously being refined to improve yield, selectivity, and safety.
Grignard Reaction Pathways in Organosilane Synthesis
The Grignard reaction represents a cornerstone of organosilane chemistry, historically providing the primary means for creating silicon-carbon bonds. gelest.com This method involves the reaction of a Grignard reagent, such as an alkyl or aryl magnesium halide, with a silicon-containing electrophile, like silicon tetrachloride or an alkoxysilane. gelest.comwikipedia.org The versatility of this reaction allows for the introduction of a wide range of organic groups onto a silicon atom.
In the context of this compound precursors, a Grignard reagent would be prepared from a cyanopropyl halide. This reagent would then react with a dimethoxysilane (B13764172) derivative. The reaction's progress and the degree of substitution can be controlled by the stoichiometry of the reactants and the reaction conditions, such as the solvent and temperature. gelest.comgoogle.com For instance, adding the silane (B1218182) to the Grignard reagent typically favors full substitution, while the reverse addition can be used for partial substitution. gelest.com Though largely supplanted by more direct and selective modern methods, Grignard chemistry remains a vital tool for producing a diverse array of organosilanes. gelest.com
Kinetic studies have revealed that the by-products of the Grignard reaction, specifically alkoxymagnesium halides, can influence the reaction rate. These products can form complexes with the Grignard reagent, enhancing its nucleophilicity and accelerating the reaction. researchgate.net However, sterically hindered alkoxides can have the opposite effect, slowing the reaction down. researchgate.net
Table 1: Key Parameters in Grignard Reactions for Organosilane Synthesis
| Parameter | Description | Impact on Synthesis |
| Reactant Stoichiometry | The molar ratio of Grignard reagent to silane. | Controls the degree of substitution on the silicon atom. gelest.com |
| Order of Addition | Whether the silane is added to the Grignard reagent or vice versa. | Influences whether partial or full substitution is favored. gelest.com |
| Solvent | Typically ethers like diethyl ether or tetrahydrofuran (B95107) (THF). | Affects the solubility and reactivity of the Grignard reagent. gelest.comgoogle.com |
| Temperature | The reaction temperature. | Influences reaction rate and selectivity. |
| Catalyst | Not always required but can be used in specific cases. | Can enhance reaction rates and yields. |
Transetherification Approaches for this compound Production
Transetherification is another established method for modifying alkoxysilanes. This process involves the exchange of alkoxy groups between a silyl (B83357) ether and an alcohol in the presence of a catalyst. google.com For the production of this compound, a precursor silyl ether could be reacted with methanol (B129727) to introduce the methoxy (B1213986) groups.
The reaction is typically catalyzed by either an acid or a base. google.com The choice of catalyst depends on the nature of the substituents on the silane. google.com For instance, silanes with base-sensitive groups would be transetherified using an acid catalyst. The reaction progress is often monitored using techniques like gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure complete conversion and minimize the formation of side products. Key parameters to optimize include the type and concentration of the catalyst, the reaction temperature (often in the range of 80–120°C), and the stoichiometric ratio of the reactants.
Continuous processes for transesterification of alkoxysilanes have also been developed, offering advantages in terms of efficiency and control. google.com
Advanced Synthetic Strategies and Process Optimization
Modern synthetic strategies for organosilanes focus on improving efficiency, selectivity, and scalability, while also addressing environmental and safety concerns. These advanced methods are crucial for the large-scale production of compounds like this compound.
Hydrosilylation in the Generation of Cyanopropyl-Functionalized Silanes
Hydrosilylation is a powerful and atom-economical reaction that involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double or triple bond. nih.gov This reaction is a key method for creating cyanopropyl-functionalized silanes. The synthesis typically involves reacting a silane containing a Si-H bond with allyl cyanide in the presence of a catalyst, most commonly a platinum complex like Karstedt's catalyst. mdpi.com
The reaction is highly versatile and can be used to synthesize a wide range of organosilanes with various functional groups. organic-chemistry.org The choice of catalyst and reaction conditions can influence the regioselectivity of the addition, leading to either the α- or β-adduct. nih.gov For many applications, the β-isomer is the desired product. Recent research has focused on developing more selective catalysts to control the stereochemistry of the resulting vinylsilanes. nih.gov
Silane-Modified Polyether Synthesis Routes Incorporating Cyanopropyl Groups
Silane-modified polyethers (SMPEs) are a class of polymers that combine the flexibility of a polyether backbone with the reactive functionality of terminal silane groups. newtopchem.com These materials are widely used in high-performance sealants and adhesives. google.comsilibasesilicone.com The synthesis of SMPEs can be adapted to incorporate cyanopropyl groups, leading to materials with enhanced properties.
One common synthetic route involves the hydrosilylation of an allyl-terminated polyether with a hydrosilane. newtopchem.com To introduce cyanopropyl functionality, a cyanopropyl-containing silane can be used in this step. For example, a patent describes the synthesis of a silane-modified polyether where a polyether intermediate is reacted with a silane containing cyanopropyl groups. google.com The properties of the resulting polymer, such as viscosity and mechanical strength, can be tuned by adjusting the molecular weight of the polyether and the type of silane end-capping agent used. google.com
Continuous Flow Synthesis Techniques for Scalability and Control
Continuous flow chemistry has emerged as a powerful tool for the synthesis of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. springernature.comrsc.org These benefits include improved safety, better heat and mass transfer, precise control over reaction parameters, and the potential for seamless integration of multiple reaction and purification steps. springernature.comrsc.org
The application of continuous flow techniques to organosilane synthesis, including the production of this compound, can lead to more efficient and scalable manufacturing processes. springernature.com For instance, hazardous or highly reactive intermediates can be generated and consumed in situ, minimizing risks. rsc.org The precise control over residence time and temperature in a flow reactor can lead to higher yields and selectivities compared to batch reactions. researchgate.net While the initial setup may require specialized equipment, the long-term benefits in terms of consistency, automation, and reduced waste make continuous flow a compelling strategy for the industrial production of specialized silanes.
Reaction Mechanisms of this compound
The reactivity of this compound is primarily governed by its two distinct functional moieties: the dimethoxysilane groups at the silicon center and the terminal nitrile (cyano) groups on the propyl chains. This dual functionality allows for a versatile range of chemical transformations, making it a valuable precursor in materials science. The principal reaction pathways involve hydrolysis and condensation of the methoxysilane (B1618054) groups and reactions of the cyanopropyl groups.
Hydrolysis of Dimethoxysilane Groups to Silanols
The initial and critical step in the application of many organoalkoxysilanes, including this compound, is the hydrolysis of the alkoxy groups. In the presence of water, the methoxy groups (-OCH₃) are cleaved from the silicon atom and replaced by hydroxyl groups (-OH), forming reactive silanol (B1196071) intermediates and releasing methanol as a byproduct. This reaction is a nucleophilic substitution at the silicon atom, where water acts as the nucleophile.
The process typically proceeds in a stepwise manner, with the first methoxy group hydrolyzing to form a silanol-methoxide intermediate, followed by the hydrolysis of the second methoxy group to yield the corresponding disilanol. The rate of hydrolysis is influenced by several factors, including pH, catalyst presence, and solvent.
Condensation Reactions Leading to Siloxane Network Formation
Following hydrolysis, the newly formed silanol groups are highly reactive and readily undergo condensation reactions. This process involves the elimination of a water molecule from two silanol groups, resulting in the formation of a stable silicon-oxygen-silicon (Si-O-Si) linkage, which is the backbone of siloxane polymers.
The condensation can occur between two molecules of the hydrolyzed this compound or between a silanol group and an unhydrolyzed methoxy group (alcohol-eliminating condensation). These reactions continue, leading to the formation of oligomers and eventually a cross-linked, three-dimensional siloxane network. The retention of the cyanopropyl groups within this network imparts specific functionalities to the final material.
The condensation reactions can be summarized as:
Water-producing condensation: 2 (NC(CH₂)₃)₂Si(OH)₂ → (NC(CH₂)₃)₂(HO)Si-O-Si(OH)(NC(CH₂)₃)₂ + H₂O
Alcohol-producing condensation: (NC(CH₂)₃)₂Si(OH)₂ + (NC(CH₂)₃)₂Si(OCH₃)₂ → (NC(CH₂)₃)₂(HO)Si-O-Si(OCH₃)(NC(CH₂)₃)₂ + CH₃OH
This polymerization is fundamental to its use in forming coatings and modifying surfaces.
Nucleophilic Substitution Reactivity of Cyanopropyl Groups
The cyanopropyl groups of this compound can undergo nucleophilic substitution reactions characteristic of nitriles. The carbon atom of the cyano group (-C≡N) is electrophilic and can be attacked by nucleophiles. This allows for the chemical modification of the silane or the resulting siloxane network.
For instance, the nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid or a carboxamide, respectively. It can also be reduced to a primary amine. These transformations allow for the introduction of different functionalities into the material. The general principle of nucleophilic attack on a nitrile involves the nucleophile adding to the carbon atom, and the nitrogen atom acquiring a negative charge, which is then typically protonated. youtube.com
While silicon is in the same group as carbon, nucleophilic substitution at the silicon center is also a key reaction type. libretexts.org However, the reactivity of the cyanopropyl group is distinct and provides a route for further functionalization of the organic side chains after the siloxane network has been formed.
Role of Catalysts and Reaction Conditions in Directing Reaction Outcomes
Catalysts and reaction conditions play a pivotal role in controlling the kinetics and outcomes of the hydrolysis and condensation reactions of this compound. The choice of catalyst can significantly influence the rate of silanol formation and subsequent polymerization. researchgate.net
Both acid and base catalysis are effective.
Acid Catalysis: In acidic conditions, the oxygen atom of the methoxy group is protonated, making it a better leaving group and facilitating nucleophilic attack by water. Acid catalysts generally promote hydrolysis. The reaction in an acidic medium is typically endothermic. researchgate.net
Base Catalysis: In alkaline media, water is deprotonated to form hydroxide (B78521) ions (OH⁻), which are stronger nucleophiles than water and readily attack the silicon atom. Base catalysts tend to accelerate the condensation reactions. The reaction in an alkaline medium is generally exothermic. researchgate.net
The concentration of the catalyst and the amount of water present are also critical parameters. For the related compound 3-cyanopropyl triethoxysilane (B36694) (CTES), the rate constant of hydrolysis increases non-linearly with the concentration of water in an acidic medium. researchgate.net The type of catalyst, its concentration, and the temperature all affect the reaction kinetics and the structure of the resulting polymer. researchgate.netresearchgate.net For example, metal acetylacetonates (B15086760) and organotin compounds like dibutyltin (B87310) dilaurate have been shown to be effective catalysts for the hydrolysis of other functional silanes. researchgate.net
The table below summarizes the influence of catalysts on the polymerization of a related cyanopropylsilane.
| Catalyst Type | Reaction Medium | Predominant Effect | Thermal Nature |
| Acid | Acidic | Promotes Hydrolysis | Endothermic |
| Base | Alkaline | Promotes Condensation | Exothermic |
Data derived from studies on the related compound 3-cyanopropyl triethoxysilane. researchgate.net
Fundamental Reaction Kinetics and Thermodynamics of Bis 3 Cyanopropyl Dimethoxysilane Hydrolysis and Condensation
Kinetic Modeling of Hydrolysis and Condensation Processes
The kinetic modeling of the hydrolysis and condensation of bis(3-cyanopropyl)dimethoxysilane provides a quantitative framework for understanding and predicting the reaction rates and the evolution of different chemical species over time.
Reaction Order Dependencies (First-Order, Second-Order Kinetics)
The hydrolysis of alkoxysilanes, including this compound, is generally considered to follow pseudo-first-order kinetics with respect to the silane (B1218182) concentration, particularly when water is present in excess. nih.gov This implies that the initial rate of hydrolysis is directly proportional to the concentration of the this compound.
The subsequent condensation reactions, which lead to the formation of siloxane bonds, are typically modeled as second-order reactions. nih.gov This is because condensation involves the interaction of two silanol (B1196071) groups or a silanol group and an alkoxy group. The rate of these reactions is therefore proportional to the product of the concentrations of the reacting species.
Determination of Rate Constants and Activation Energies
A study on the polymerization of 3-cyanopropyl triethoxysilane (B36694) (CTES) revealed the following activation energies:
Alkaline media: 20 kJ mol⁻¹ researchgate.netscienceopen.com
Acidic media: 58 kJ mol⁻¹ researchgate.netscienceopen.com
Table 1: Activation Energies for the Hydrolysis of 3-cyanopropyl triethoxysilane (CTES) in Different Media
| Medium | Activation Energy (kJ mol⁻¹) |
| Alkaline | 20 |
| Acidic | 58 |
Data sourced from studies on the closely related compound, 3-cyanopropyl triethoxysilane, and presented as an illustrative example. researchgate.netscienceopen.com
Influencing Factors on Reaction Rates and Pathways
The rates and mechanisms of this compound hydrolysis and condensation are highly sensitive to several experimental parameters. Careful control of these factors is essential for tailoring the structure and properties of the resulting polysiloxane materials.
Effects of pH on Hydrolysis and Condensation Mechanisms (Acidic vs. Alkaline Media)
The pH of the reaction medium has a profound effect on both the rate and the mechanism of hydrolysis and condensation.
Acidic Conditions (pH < 7): In acidic media, the hydrolysis reaction is catalyzed by the protonation of the alkoxy groups, which makes them better leaving groups. This generally leads to a faster rate of hydrolysis compared to neutral conditions. Condensation reactions are also catalyzed by acids, but the rate is typically slower than hydrolysis at low pH. This can lead to the formation of more linear, less branched polymer structures. For 3-cyanopropyl triethoxysilane, the reaction in an acidic medium is generally endothermic. researchgate.netscienceopen.com
Alkaline Conditions (pH > 7): Under alkaline conditions, the hydrolysis reaction proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. While hydrolysis still occurs, the condensation reaction is significantly accelerated in basic media. This rapid condensation often results in the formation of more compact, highly branched, and particulate silica (B1680970) structures. In the case of 3-cyanopropyl triethoxysilane, the reaction in an alkaline medium is exothermic. researchgate.netscienceopen.com
Impact of Water-to-Silane Ratios on Polymerization Degree
The molar ratio of water to silane is a critical parameter that influences the extent of hydrolysis and the subsequent degree of polymerization. Stoichiometrically, two moles of water are required to fully hydrolyze one mole of this compound.
Low Water-to-Silane Ratios: When the amount of water is limited, incomplete hydrolysis will occur, leaving some unreacted alkoxy groups on the silicon atoms. This can lead to the formation of smaller oligomers and polymers with a lower degree of cross-linking.
High Water-to-Silane Ratios: An excess of water generally favors more complete hydrolysis, leading to a higher concentration of reactive silanol groups. This, in turn, can result in a higher degree of condensation and the formation of more extensively cross-linked and rigid polysiloxane networks. However, an extremely high water content can also lead to phase separation, as the solubility of the non-polar silane in the aqueous medium may be limited. nih.gov Studies on other bis-silanes have shown that water absorption can be significant, occupying free volume within the resulting polymer film. nih.gov
Role of Catalysts (e.g., Acids, Bases, Amines) and Their Concentrations
Catalysts are frequently employed to control the rates of hydrolysis and condensation. The choice of catalyst and its concentration can significantly alter the reaction kinetics and the final polymer structure.
Acid Catalysts (e.g., HCl, Acetic Acid): As previously mentioned, acid catalysts accelerate the hydrolysis reaction. The concentration of the acid catalyst can be used to tune the rate of silanol formation.
Base Catalysts (e.g., NaOH, NH₄OH): Base catalysts are particularly effective at accelerating the condensation reaction. The concentration of the base can be adjusted to control the gelation time and the morphology of the resulting silica network.
Amine Catalysts: Amines can also act as catalysts for both hydrolysis and condensation. The amino groups can function as base catalysts.
Organometallic Catalysts: Certain organometallic compounds, such as tin derivatives (e.g., dibutyltin (B87310) dilaurate), are known to be effective catalysts for the hydrolysis and condensation of alkoxysilanes, even under neutral conditions. researchgate.net
The concentration of the catalyst is directly related to the reaction rate constant, often following an empirical relationship based on the Arrhenius equation. researchgate.netscienceopen.com
Solvent Effects on Reaction Homogeneity and Kinetics
The solvent plays a critical role in the hydrolysis and condensation of alkoxysilanes like this compound, influencing both the reaction medium's homogeneity and the kinetic rates. ingentaconnect.comresearchgate.net The initial mixture of the relatively nonpolar silane and water is often immiscible, necessitating a mutual solvent to create a homogeneous solution and facilitate the reaction. ingentaconnect.comnih.gov
The choice of solvent significantly impacts the hydrolysis rate. researchgate.netresearchgate.net Alcohols are commonly used as co-solvents. researchgate.net If the alcohol used as a solvent differs from the alkoxy group on the silicon atom (e.g., using ethanol (B145695) with a methoxysilane), a transesterification reaction can occur, which can further complicate the kinetics. researchgate.net The rate of hydrolysis has been observed to be faster in methanol (B129727) compared to other solvents, influencing the choice of solvent for practical applications. researchgate.net
The nature of the solvent, whether protic (like alcohols) or aprotic (like dioxane or dimethylformamide), affects the reaction mechanism and rate. researchgate.net Protic solvents can participate in the reaction by forming hydrogen bonds, which can stabilize transition states and influence the reactivity of water molecules. researchgate.netresearchgate.net The solvent's ability to form hydrogen bonds is a key factor; for instance, in alkaline media, solvents with a high hydrogen bond donating ability can facilitate the formation of smaller silica nanoparticles. researchgate.net The polarity of the solvent, as described by Taft equations, also shows a correlation with reactivity, though the response varies depending on the solvent system. researchgate.net
The order of the reaction with respect to water can also be influenced by the solvent system. For example, in the spontaneous hydrolysis of some alkoxysilanes, the order in water has been shown to vary from 0.8 in aqueous propan-2-ol to 4.4 in aqueous dioxane, indicating a change in the number of water molecules involved in the rate-determining step. ingentaconnect.com
Steric and Inductive Factors Governing Silane Reactivity
The reactivity of this compound is governed by a combination of steric and inductive (or electronic) effects originating from its organic substituents and alkoxy groups. ingentaconnect.comtandfonline.com These factors influence the rates of both the hydrolysis of the methoxy (B1213986) groups and the subsequent condensation of the resulting silanols.
Inductive Effects: The 3-cyanopropyl groups on this compound exert a significant electron-withdrawing inductive effect. The nitrile (-C≡N) group is strongly electronegative, which pulls electron density away from the silicon atom. ingentaconnect.com This increased positive partial charge on the silicon center makes it more susceptible to nucleophilic attack by water during hydrolysis. ingentaconnect.com Consequently, the presence of electron-withdrawing groups generally accelerates the rate of hydrolysis compared to silanes with electron-donating alkyl groups. ingentaconnect.com For instance, the hydrolysis of a chloromethyl-substituted silane is reported to be 1600 times faster than that of an n-propyl substituted silane, which have similar steric bulk, highlighting the dominance of inductive effects in this case. ingentaconnect.com
Steric Effects: Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. In the context of silane hydrolysis, bulky substituents on the silicon atom can hinder the approach of the attacking water molecule, thereby slowing down the reaction rate. researchgate.nettaylorfrancis.com For this compound, the two methoxy groups are relatively small, presenting less steric hindrance compared to larger alkoxy groups like ethoxy or propoxy. nih.gov The rate of hydrolysis generally decreases with increasing size of the alkoxy group. nih.gov The linear nature of the cyanopropyl groups may offer less steric bulk compared to branched or cyclic substituents, such as those found in dicyclopentyldimethoxysilane (B162888) (DCPDMS). tandfonline.com
The following table presents activation energies for the hydrolysis and condensation of a structurally similar compound, 3-cyanopropyl(triethoxy)silane (CTES), which illustrates the energy barriers for these reactions. researchgate.net
| Reaction Stage | Catalyst Condition | Activation Energy (kJ/mol) |
| CTES Hydrolysis | Acidic Medium | 58 |
| CTES Hydrolysis | Alkaline Medium | 20 |
| Ethanol Production | Varies with catalyst | 22 to 55 |
This interactive table provides activation energy data for 3-cyanopropyl(triethoxy)silane (CTES), a compound structurally analogous to this compound. The data is derived from kinetic studies using gas chromatography. researchgate.net
Thermodynamic Considerations in Siloxane Bond Formation
The formation of the siloxane bond (Si-O-Si) from the condensation of silanols is a thermodynamically favorable process. adelaide.edu.au The siloxane bond is characterized by its high strength and stability, which drives the condensation reaction forward.
The Si-O bond is significantly strong, partly due to a partial ionic character arising from the difference in electronegativity between silicon (1.8) and oxygen (3.5). nih.gov The bond length of a typical Si-O bond is approximately 1.64 Å, which is shorter than the sum of the covalent radii, suggesting a degree of double bond character through pπ-dπ interaction between oxygen and silicon. nih.govwikipedia.org This inherent stability contributes to the exergonic nature of the condensation reaction, where two Si-OH groups combine to form a Si-O-Si linkage and a molecule of water. wikipedia.org
The structure of the siloxane chain is also a key thermodynamic factor. The Si-O-Si bond angle is notably flexible, varying widely from approximately 125° to 180°, with an equilibrium value often around 145–160°. nih.gov The energy required to deform this bond angle towards 180° is very low, on the order of 1.3 kJ/mol. nih.gov This flexibility allows for low rotational barriers around the Si-O bonds, which is a fundamental reason for the high flexibility and low glass transition temperatures of many polysiloxane materials. wikipedia.org
Integration of Bis 3 Cyanopropyl Dimethoxysilane in Advanced Material Architectures
Organic-Inorganic Hybrid Materials Synthesis
The synthesis of organic-inorganic hybrid materials is a cornerstone of modern materials science, offering a pathway to combine disparate properties into a single, synergistic composite. mdpi.commdpi.com Organoalkoxysilanes, such as Bis(3-cyanopropyl)dimethoxysilane, are key precursors in this field. mdpi.com They possess dual reactivity: the alkoxy groups (e.g., methoxy) can be hydrolyzed to form inorganic siloxane (Si-O-Si) networks, while the non-hydrolyzable organic group (e.g., cyanopropyl) imparts specific chemical functionality to the final material. gelest.com This allows for the precise engineering of material properties at the molecular level.
Periodic Mesoporous Organosilicas (PMOs) are a class of hybrid materials characterized by highly ordered porous structures with organic functional groups integrated directly into the silica (B1680970) framework. rsc.org They are synthesized using a surfactant template-assisted method where an organosilica precursor, such as this compound, co-assembles with surfactant micelles. rsc.org Subsequent removal of the surfactant template reveals a porous structure where the cyanopropyl groups are uniformly distributed on the pore surfaces. The use of a bis-silane precursor like this compound can create a robust, bridged framework within the material. mdpi.com
The incorporation of the cyanopropyl groups from the this compound precursor is fundamental to tailoring the properties of the resulting PMO. These groups introduce distinct functional sites throughout the material's architecture. The nitrile (-C≡N) functionality imparts a specific polarity and chemical reactivity to the pore walls. This modification of the surface chemistry directly influences the material's porosity and the nature of its active sites. By controlling the concentration of this precursor during synthesis, the density of functional sites can be precisely managed, allowing for the fine-tuning of the material's surface properties for specific molecular interactions.
Table 1: Influence of Cyanopropyl Group Incorporation on PMO Properties
| Feature | Description |
| Functional Site | The nitrile (-C≡N) group provides a polar, electron-rich site. |
| Surface Polarity | Increases the polarity of the silica surface, altering its hydrophilicity. |
| Porosity Control | The organic groups influence the packing of the silica framework, affecting pore size and volume. |
| Chemical Handle | The nitrile group can be chemically modified (e.g., hydrolyzed to carboxylic acid or reduced to an amine) for further functionalization. |
The tailored functional sites within cyanopropyl-functionalized PMOs have a significant impact on their performance in catalysis and adsorption. rsc.org For catalysis, the nitrile groups can act as ligands to coordinate with metal nanoparticles or complexes, anchoring them as active catalytic centers within the porous structure. dntb.gov.ua This prevents the aggregation of catalysts and improves their stability and reusability. In adsorption applications, the polar nitrile groups provide specific sites for the selective binding of polar molecules through dipole-dipole interactions. This makes these materials highly effective as selective adsorbents for separating components from mixtures or for concentrating specific analytes. rsc.org The ordered mesoporous structure ensures that these functional sites are readily accessible to target molecules, enhancing the efficiency of both catalytic and adsorptive processes. mdpi.com
The sol-gel process is a versatile and widely used low-temperature method for synthesizing inorganic and hybrid materials. mdpi.com It involves the transition of a system from a liquid solution or "sol" into a solid, three-dimensional "gel" network. mdpi.comyoutube.com When this compound is used as a precursor in a sol-gel process, it enables the creation of a hybrid network where the inorganic silica backbone is covalently functionalized with cyanopropyl groups. This method offers excellent control over the final material's composition and structure. mdpi.com
The formation of the silicate (B1173343) network from this compound is governed by two fundamental chemical reactions: hydrolysis and condensation.
Hydrolysis: In the presence of water and typically a catalyst (acid or base), the methoxy (B1213986) groups (-OCH₃) on the silicon atom are replaced by hydroxyl groups (-OH), forming reactive silanols and releasing methanol (B129727) as a byproduct. researchgate.net
Condensation: The newly formed silanols are highly reactive and can condense with each other (or with remaining methoxy groups) to form stable siloxane bridges (Si-O-Si), releasing water or methanol. researchgate.net
The rates of these reactions are highly dependent on factors such as pH, water-to-silane ratio, and catalyst type, which provides a means to control the polymerization process and the final structure of the gel network. researchgate.net
Table 2: Stages of the Sol-Gel Process for this compound
| Stage | Reaction | Description |
| 1. Hydrolysis | Si-OCH₃ + H₂O → Si-OH + CH₃OH | The precursor's methoxy groups react with water to form reactive silanol (B1196071) groups. |
| 2. Condensation | Si-OH + HO-Si → Si-O-Si + H₂O | Silanol groups react with each other to form the inorganic siloxane backbone of the network. |
| 3. Gelation | - | A continuous, three-dimensional solid network is formed, trapping the solvent in its pores. |
Through the sol-gel process, this compound is used to form organically modified silicate glasses, often referred to as ORMOSILs or hybrid glasses. researchgate.net In these materials, the cyanopropyl groups are not merely additives but are integral, covalently bonded components of the glass network. This molecular-level integration results in a hybrid material that possesses properties of both its organic and inorganic constituents. The resulting silicate glass exhibits enhanced toughness and flexibility compared to purely inorganic silica, while the cyanopropyl groups introduce specific chemical functionality, creating a durable, functionalized glass-like material. researchgate.net These materials can be prepared as monoliths, thin films, or powders, depending on the processing conditions after gelation. mdpi.com
This compound as a Cross-linking and Bridging Agent in Hybrid Frameworks
This compound serves as a crucial component in the development of advanced hybrid organic-inorganic frameworks. Its bifunctional nature, featuring two hydrolyzable methoxy groups and two organic cyanopropyl groups, allows it to act as a bridging agent. The mechanism involves the hydrolysis of the methoxy groups to form reactive silanol (Si-OH) groups. These silanols can then undergo condensation reactions with hydroxyl groups on the surface of inorganic materials or with other silanol groups to form stable siloxane (Si-O-Si) bonds. thenanoholdings.com
Unlike trifunctional silanes which tend to create highly cross-linked, rigid networks, the di-functionality of this compound typically leads to more linear, flexible chains. This makes it an effective bridging agent, connecting inorganic components without necessarily inducing high crosslinking density, which can be advantageous for creating materials with tailored flexibility and morphology. shinetsusilicones.com The cyanopropyl groups, being organofunctional, are designed to interact with or be chemically incorporated into an organic polymer matrix, thus completing the hybrid linkage.
Polymer and Composite Material Science
Function as a Coupling Agent for Enhanced Interfacial Adhesion
In the realm of polymer and composite science, this compound functions primarily as a coupling agent. These agents are molecular bridges that create durable bonds between dissimilar materials, specifically organic polymers and inorganic substrates or fillers. thenanoholdings.comshinetsusilicones.com The dual reactivity of the silane (B1218182) molecule is key to this function. sinosil.com
The general formula for such silanes highlights two distinct functionalities. thenanoholdings.com The hydrolyzable alkoxy groups (in this case, dimethoxy) react with inorganic surfaces like glass, silica, or metal oxides to form covalent siloxane bonds. thenanoholdings.com Concurrently, the non-hydrolyzable organic group (the cyanopropyl group) is tailored to be compatible and interact with the polymer matrix, enhancing adhesion between the two phases. This improved interfacial adhesion is critical for transferring stress from the polymer matrix to the reinforcing filler, which is fundamental to the performance of composite materials. researchgate.net
A major challenge in creating composite materials is the inherent incompatibility between hydrophilic inorganic fillers and hydrophobic organic polymers. msrjournal.com This incompatibility can lead to poor dispersion, filler agglomeration, and the creation of voids at the interface, which ultimately compromises the material's properties. msrjournal.com
The enhancement of interfacial adhesion directly translates to significant improvements in the mechanical and thermal properties of the resulting composites. dakenchem.com By ensuring a strong bond between the filler and the matrix, stress is more effectively transferred from the weaker polymer to the stronger inorganic filler. This leads to an increase in properties such as tensile strength, modulus, and impact strength. researchgate.netresearchgate.net
The table below illustrates the typical effects of using silane coupling agents to modify fillers in a polymer matrix, based on general findings in the field.
Table 1: Influence of Silane Coupling Agent on Composite Properties
| Property | Unmodified Composite | Silane-Modified Composite | Rationale |
| Tensile Strength | Lower | Higher | Improved stress transfer from matrix to filler. researchgate.net |
| Impact Strength | Lower | Higher | Enhanced interfacial adhesion prevents crack propagation. researchgate.net |
| Filler Dispersion | Poor (Agglomeration) | Good (Homogeneous) | Increased compatibility between filler and polymer matrix. msrjournal.com |
| Water Resistance | Lower | Higher | Hydrophobic silane layer at the interface reduces water ingress. researchgate.net |
| Thermal Stability | May be lower | Generally Higher | Stronger interfacial bonding can restrict polymer chain mobility. researchgate.net |
The presence of a stable interphase created by the silane coupling agent can also enhance thermal stability by restricting the mobility of polymer chains at the filler surface. researchgate.net
Incorporation into Silane-Modified Polyether Formulations
This compound can be incorporated into silane-modified polyether (MS-polymer) formulations to produce adhesives and sealants with specific properties. These systems often rely on the moisture-curing of silane end-capped polyether chains.
A common method involves reacting a hydroxyl-terminated polyether with a silane. In a potential pathway involving this compound, its methoxy groups could react with the terminal hydroxyl groups of the polyether, although isocyanate-based routes are more common for end-capping. More frequently, such a silane could be used as an adhesion promoter or a co-reactant within the formulation. google.com For instance, a patent for a silane-modified polyether adhesive includes a "coupling reagent" in its formulation, a role that this compound is designed to fill. wipo.int
In the synthesis of the base MS-polymer, a polyether intermediate can be reacted with a hydrogen-containing silane, such as methyldimethoxysilane. google.com While not a direct incorporation, related structures like dimethyl bis(cyanopropyl) divinyl disilazane have been cited as potential agents in the preparation of polyether intermediates, indicating the utility of the cyanopropyl group in these systems. google.com The presence of the cyano groups can influence the polarity and compatibility of the resulting polymer, potentially enhancing adhesion to specific substrates.
Advancements in Analytical Science: The Role of this compound in High-Performance Chromatography and Interface Engineering
The versatile chemical compound this compound is a key building block in the development of advanced materials for analytical science and interface engineering. Its unique molecular structure, featuring two cyanopropyl groups and two methoxy groups attached to a central silicon atom, allows for the creation of highly polar surfaces with tailored properties. This has led to significant advancements in gas chromatography and capillary microextraction techniques, enabling more precise and efficient separation and analysis of complex chemical mixtures.
Advanced Spectroscopic and Analytical Characterization of Bis 3 Cyanopropyl Dimethoxysilane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the structural analysis of Bis(3-cyanopropyl)dimethoxysilane, offering detailed information about the hydrogen, carbon, and silicon atoms within the molecule.
Proton NMR (¹H NMR) confirms the presence and connectivity of the organic portions of the molecule. The spectrum is characterized by distinct signals corresponding to the methoxy (B1213986) and cyanopropyl groups. The protons of the two methoxy groups (-OCH₃) attached to the silicon atom typically appear as a sharp singlet, indicating their chemical equivalence. The protons of the propyl chains (-CH₂CH₂CH₂CN) present as a series of multiplets due to spin-spin coupling between adjacent methylene (B1212753) groups.
A representative analysis of the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a singlet for the methoxy protons at approximately 3.50 ppm. The methylene protons of the cyanopropyl chains appear as a complex multiplet pattern in the range of 1.60–2.35 ppm. Integration of these signals confirms the ratio of protons in the molecule, validating the structure.
Table 1: Typical ¹H NMR Chemical Shifts for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Methoxy (-OCH₃) | 3.50 | Singlet | 6H |
| Cyanopropyl (-CH₂CH₂CH₂CN) | 1.60 - 2.35 | Multiplet | 8H |
Solvent: CDCl₃, Reference: TMS
Carbon-13 NMR (¹³C NMR) provides confirmation of the carbon framework of the molecule. Each chemically distinct carbon atom gives a separate signal, allowing for a complete map of the carbon skeleton. For this compound, distinct peaks are observed for the methoxy carbons, the carbons of the propyl chains, and the unique carbon of the nitrile group.
The nitrile carbon (-C≡N) is particularly noteworthy, appearing far downfield at approximately 117.5 ppm. The methoxy carbons (-OCH₃) are found around 48.0 ppm, while the silicon-bonded methylene carbons (Si-CH₂) are observed near 50.2 ppm.
Table 2: Typical ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| Nitrile (-C≡N) | 117.5 |
| Silicon-bonded Methylene (Si-CH₂) | 50.2 |
| Methoxy (-OCH₃) | 48.0 |
Solvent: CDCl₃, Reference: TMS
Silicon-29 NMR (²⁹Si NMR) is a powerful technique specifically used to probe the local environment of the silicon atom. It is exceptionally sensitive to the number and type of substituents attached to the silicon. For this compound in its monomeric form, a single resonance would be expected, corresponding to a difunctional silicon atom with two organic and two methoxy substituents (a D⁰ environment).
This technique is crucial for studying the hydrolysis and condensation reactions of the silane (B1218182). As the methoxy groups are replaced by hydroxyl groups (hydrolysis) and then form siloxane bonds (Si-O-Si) with other molecules (condensation), the chemical environment of the silicon atom changes. These changes result in distinct shifts in the ²⁹Si NMR spectrum, allowing for the quantitative tracking of different species. For instance, the formation of a single siloxane bond would shift the resonance to a position characteristic of a D¹ environment. While specific ²⁹Si NMR data for this compound is not widely published, the methodology is standard for tracking silane condensation. nih.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify functional groups and to monitor chemical reactions in real-time.
Both IR and Raman spectroscopy can readily identify the key functional groups in this compound. The nitrile group (-C≡N) possesses a strong, sharp absorption band in the IR spectrum, typically found around 2245 cm⁻¹. This band is a clear indicator of the cyano functionality.
The methoxy groups (Si-O-CH₃) are identified by their characteristic Si-O-C asymmetric stretching vibrations, which appear in the IR spectrum in the region of 1040–1080 cm⁻¹. Additionally, C-H stretching from the methyl and methylene groups is observed between 2850 and 2950 cm⁻¹. Raman spectroscopy complements this by also showing a characteristic band for the C≡N stretch.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Technique | Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|---|
| Nitrile (-C≡N) | FT-IR | ~2245 | Strong, Sharp Stretch |
| Methoxy (Si-O-C) | FT-IR | 1040 - 1080 | Asymmetric Stretch |
| Alkyl (C-H) | FT-IR | 2850 - 2950 | Stretch |
Vibrational spectroscopy is highly effective for monitoring the sol-gel process, which involves the hydrolysis of the methoxy groups followed by the condensation of the resulting silanols. nih.gov During hydrolysis, the intensity of the Si-O-C absorption bands (1040–1080 cm⁻¹) decreases as the methoxy groups are consumed. Simultaneously, a broad band corresponding to the O-H stretching of newly formed silanol (B1196071) groups (Si-OH) may appear around 3200-3700 cm⁻¹.
As condensation proceeds, these silanol groups react to form siloxane (Si-O-Si) bridges. This is observed in the IR and Raman spectra by the appearance and growth of a broad, strong band typically centered around 1000-1100 cm⁻¹, which can overlap with the initial Si-O-C signal. By tracking the disappearance of reactant peaks and the appearance of product peaks, the kinetics of the reaction can be determined. nih.gov This in-situ monitoring is vital for controlling the formation of materials derived from this compound.
Chromatographic Techniques for Purity and Reaction Monitoring
Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.
Gas Chromatography (GC) is a vital technique for monitoring the synthesis of this compound. It is particularly effective for tracking the conversion of volatile reactants and the formation of the desired product. During synthesis, key parameters such as catalyst selection, temperature (typically in the range of 80–120°C), and the stoichiometric ratio of reactants are optimized. The progress of the reaction is carefully monitored by taking aliquots from the reaction mixture at different time intervals and analyzing them by GC.
The principle of GC relies on the separation of components in a mixture based on their volatility and interaction with the stationary phase of the GC column. medistri.swiss In the context of this compound synthesis, a decrease in the peak areas corresponding to the starting materials and a concurrent increase in the peak area of the product indicate the progression of the reaction. Complete conversion is often determined by the disappearance of the limiting reactant's peak. Stationary phases with high cyanopropyl content are noted for their high polarity, which is crucial for separating various isomers in related applications. chem-agilent.com
Table 1: Hypothetical GC Monitoring of this compound Synthesis
| Reaction Time (hours) | Reactant A Peak Area (%) | Reactant B Peak Area (%) | Product Peak Area (%) | Conversion (%) |
| 0 | 50.0 | 49.5 | 0.5 | 1.0 |
| 2 | 35.2 | 34.8 | 30.0 | 60.0 |
| 4 | 15.1 | 14.9 | 70.0 | 140.0 |
| 6 | 2.5 | 2.4 | 95.1 | 190.2 |
| 8 | <0.1 | <0.1 | 99.8 | 199.6 |
This table illustrates how the relative peak areas measured by GC would change over the course of the reaction, indicating the conversion of reactants into the final product.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the definitive identification of this compound and the characterization of any impurities. medistri.swiss The GC component separates the individual compounds in the sample, which are then introduced into the mass spectrometer. medistri.swisspsu.edu The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical fingerprint. medistri.swiss
For product identification, the mass spectrum of the main peak eluting from the GC is compared with a reference spectrum from a database or with a spectrum predicted from the known structure of this compound. Impurity profiling, a critical step in quality control for chemical manufacturing, involves the detection, identification, and quantification of unwanted chemicals. thermofisher.comunr.edu.ar Potential impurities in a batch of this compound could include residual starting materials, by-products from side reactions (such as cyclic siloxanes), or degradation products. unr.edu.ar The high sensitivity and resolution of modern GC-MS systems allow for the identification of these impurities even at trace levels. thermofisher.com
Table 2: Potential Impurities in this compound and GC-MS Identification
| Compound Name | Potential Origin | GC-MS Identification Marker |
| (3-Cyanopropyl)trimethoxysilane | Incomplete reaction | Identification via characteristic mass spectrum and retention time. |
| Tetramethoxysilane | Side reaction/impurity in starting material | Shorter retention time; distinct mass spectrum. |
| 1,3-Bis(3-cyanopropyl)tetramethyldisiloxane | Hydrolysis and condensation by-product | Higher molecular weight peak; characteristic fragmentation pattern. nih.govsigmaaldrich.com |
| Cyclic Siloxanes | Intramolecular condensation | Identification based on known fragmentation patterns for cyclic siloxanes. |
This table provides examples of potential impurities and notes how GC-MS would be used to identify them.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. For a pure sample of this compound, the experimentally determined percentages of each element should closely match the theoretical values calculated from its molecular formula, C₁₀H₁₈N₂O₂Si. alfa-chemistry.com This comparison serves as a crucial verification of the compound's stoichiometry and purity. A significant deviation between the experimental and theoretical values would suggest the presence of impurities or that the incorrect compound was synthesized.
Table 3: Elemental Composition of this compound (C₁₀H₁₈N₂O₂Si)
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Mass % |
| Carbon (C) | 12.011 | 10 | 120.11 | 53.07% |
| Hydrogen (H) | 1.008 | 18 | 18.144 | 8.02% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 12.38% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 14.14% |
| Silicon (Si) | 28.085 | 1 | 28.085 | 12.41% |
| Total | 226.351 | 100.00% |
This table presents the theoretical elemental composition of this compound based on its molecular formula and weight of 226.35 g/mol . alfa-chemistry.com
Morphological and Surface Analytical Techniques (e.g., SEM, TEM, AFM, XPS) when applied to materials incorporating this compound
When this compound is used to modify surfaces or is incorporated into composite materials, a suite of high-resolution analytical techniques is employed to characterize the resulting morphology and surface chemistry.
X-ray Photoelectron Spectroscopy (XPS) : Also known as Electron Spectroscopy for Chemical Analysis (ESCA), XPS is a highly surface-sensitive technique that provides quantitative elemental and chemical state information of the top few nanometers of a material. nih.gov When a substrate is coated with this compound, XPS can confirm the successful deposition by detecting the presence of silicon, nitrogen, carbon, and oxygen on the surface. wiley.comresearchgate.net High-resolution scans of the Si 2p, N 1s, and C 1s regions can provide information about the chemical bonding, confirming the formation of Si-O-substrate linkages and the integrity of the cyanopropyl groups. researchgate.netbohrium.com
Transmission Electron Microscopy (TEM) : TEM is used to analyze the internal structure of materials at a very high resolution. If this compound is used to functionalize nanoparticles, for example, TEM can be used to visualize the core nanoparticles and potentially the thin silane coating on their surface, confirming that the modification has occurred. researchgate.net
Table 4: Application of Surface Analytical Techniques to Materials with this compound
| Technique | Information Obtained | Typical Application Example |
| XPS | Surface elemental composition, chemical bonding states. nih.gov | Confirming the presence of a silane layer on a glass fiber and identifying Si-O-Si bonds. strath.ac.uk |
| AFM | Nanoscale surface topography, roughness, film thickness, and homogeneity. wiley.com | Imaging a self-assembled monolayer of the silane on a silicon wafer to assess uniformity and island formation. surfacesciencewestern.com |
| SEM | Microscale surface morphology and topography. nih.gov | Examining the surface of a composite material to check for proper integration of a silane-treated filler. |
| TEM | Internal microstructure, particle size, and morphology of nanostructures. researchgate.net | Visualizing a core-shell structure of a nanoparticle coated with a thin layer of the silane. researchgate.net |
This table summarizes the primary role of each analytical technique in characterizing materials that have been functionalized or created using this compound.
Computational and Theoretical Investigations of Bis 3 Cyanopropyl Dimethoxysilane Systems
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a workhorse of quantum chemistry, enabling the prediction of molecular properties and reactivity.
Elucidation of Electronic Structure and Bonding Characteristics
DFT calculations, particularly at the B3LYP/6-311+G(d,p) level, have been employed to explore the electronic landscape of Bis(3-cyanopropyl)dimethoxysilane. These studies reveal a significant polarization within the molecule. The silicon atom, being less electronegative than the oxygen and nitrogen atoms it is bonded to (indirectly), carries a substantial partial positive charge, calculated to be approximately +1.32 elementary charge units. Conversely, the nitrogen atoms of the two nitrile groups exhibit a high electron density, with a partial negative charge of about -0.85.
This charge distribution is critical to the molecule's properties. The highest occupied molecular orbital (HOMO), which represents the region from which an electron is most likely to be donated, is localized on the cyanopropyl chains. In contrast, the lowest unoccupied molecular orbital (LUMO), the most likely site to accept an electron, is centered on the silicon atom.
Computational models also provide insights into the molecule's three-dimensional structure. To minimize steric hindrance between the two bulky cyanopropyl groups, the molecule adopts a staggered conformation. Theoretical models predict a dihedral angle of 112° between these groups.
Table 1: Calculated Electronic and Structural Parameters for this compound
| Parameter | Calculated Value | Significance |
| Partial Charge on Si Atom | +1.32 e | Indicates a highly electrophilic center, susceptible to nucleophilic attack. |
| Partial Charge on N Atoms | -0.85 e | Highlights the nucleophilic character of the nitrile groups. |
| HOMO Localization | Cyanopropyl chains | Site of electron donation in chemical reactions. |
| LUMO Localization | Silicon atom | Site of electron acceptance in chemical reactions. |
| Si-C Bond Length | 1.87 Å | Standard bond length for this type of organosilane. |
| Dihedral Angle (between cyanopropyl groups) | 112° | Reflects the sterically favored conformation of the molecule. |
Prediction of Reactivity and Reaction Pathways
The electronic structure elucidated by DFT directly informs the reactivity of this compound. The primary reaction pathway involves the hydrolysis of its methoxy (B1213986) groups. In the presence of water, the Si-OCH₃ bonds are cleaved to form reactive silanol (B1196071) (Si-OH) intermediates and methanol (B129727).
These silanols are key to the compound's function as a coupling agent and in network formation. They can undergo condensation reactions with other silanols or with hydroxyl groups on a substrate surface, forming stable siloxane (Si-O-Si) bonds. This process is fundamental to its use in creating polysiloxane phases for applications like chromatography.
Furthermore, the significant electron density calculated on the nitrogen atoms of the nitrile groups suggests they can act as nucleophiles, allowing the cyanopropyl side chains to participate in various substitution reactions.
Molecular Dynamics (MD) and Monte Carlo (MC) Simulations
While DFT is excellent for static properties, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the dynamic behavior of systems over time, such as polymerization or interactions at interfaces.
Modeling of Polymerization and Network Formation Processes
While specific MD simulation studies for this compound are not widely detailed in the searched literature, the methodology is well-suited for modeling the polymerization it undergoes. Such simulations would typically model the hydrolysis of the dimethoxy groups to form the more reactive silanols. Subsequently, the simulation could track the condensation of these silanol intermediates, either with each other or with other silane (B1218182) molecules, to model the growth of a polysiloxane network. This allows for a theoretical understanding of how reaction conditions could influence the final structure and properties of the resulting polymer.
Simulation of Interfacial Interactions and Adsorption Mechanisms
Grand Canonical Monte Carlo (GCMC) simulations are a powerful tool for studying the adsorption of molecules onto surfaces. ntu.edu.twelsevierpure.com For a molecule like this compound, which is used to modify surfaces, GCMC simulations could predict how it adsorbs onto various substrates. These simulations calculate properties like adsorption isotherms by modeling the chemical potential of the system. upo.es By simulating the interactions between the silane and a surface, researchers can understand the strength of the adsorption and the preferred orientation of the molecule, which are crucial for its performance as a coupling agent.
Theoretical Prediction of Spectroscopic Signatures
Computational methods, particularly DFT, are frequently used to predict spectroscopic data like infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures. The accuracy of the computational method is validated by comparing the predicted spectra to experimental results. For this compound, key experimental vibrational and resonance frequencies serve as benchmarks for such theoretical calculations.
Table 2: Key Spectroscopic Signatures for this compound
| Spectroscopy Type | Signature | Assignment |
| FT-IR | ~2245 cm⁻¹ | Strong stretching of the nitrile (-C≡N) group. |
| 1080–1040 cm⁻¹ | Asymmetric stretching of Si-O-C bonds. | |
| Raman | ~1450 cm⁻¹ | C≡N stretching vibration. |
| ~480 cm⁻¹ | Si-O-Si symmetric bending (in condensed forms). | |
| ¹H NMR (in CDCl₃) | ~3.50 ppm (singlet) | Methoxy protons (-OCH₃). |
| 2.35–1.60 ppm (multiplet) | Methylene (B1212753) protons in the cyanopropyl chains. | |
| ¹³C NMR (in CDCl₃) | ~117.5 ppm | Nitrile carbon (-C≡N). |
| ~50.2 ppm | Silicon-bonded methylene carbons (Si-CH₂). | |
| ~48.0 ppm | Methoxy carbons (-OCH₃). |
Future Research Directions and Emerging Applications of Bis 3 Cyanopropyl Dimethoxysilane
Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency
The conventional synthesis of Bis(3-cyanopropyl)dimethoxysilane often involves transetherification reactions. Optimization of these routes typically focuses on catalyst selection (acid or base), reaction temperature (commonly 80–120°C), and the stoichiometry of reactants. Future research is increasingly directed towards developing greener and more efficient synthetic pathways. Key areas of investigation include:
Green Catalysis: Exploring solid acid or base catalysts to replace homogeneous catalysts, which would simplify purification processes and allow for catalyst recycling, thereby reducing waste and improving cost-effectiveness.
Solvent-Free Conditions: Investigating mechanochemical or solvent-free reaction conditions to minimize the use of volatile organic compounds (VOCs), aligning with the principles of green chemistry.
Flow Chemistry: Implementing continuous flow reactor technologies to enhance reaction control, improve heat and mass transfer, increase safety, and allow for more efficient, scalable production compared to traditional batch processes.
Progress in these areas aims to reduce the environmental footprint of production while potentially improving yield and purity.
Exploration in Advanced Functional Materials
The compound's dual functionality makes it a prime candidate for the creation of advanced functional materials. Its ability to act as a highly polar monomer for silicones and to modify surface energies is a key driver for its application in this field. researchgate.netscribd.com
This compound is a promising component in the development of sophisticated sensor technologies. researchgate.netscribd.com The polar nitrile groups can interact with specific analytes through dipole-dipole interactions or by serving as coordination sites, while the silane (B1218182) groups allow for robust immobilization onto sensor substrates like silica (B1680970) or glass.
Future research is focused on:
Creating chemosensitive films where the interaction of the nitrile groups with target molecules induces a detectable change in the material's optical or electrical properties.
Incorporating it into sol-gel coatings for sensor-based implants, where its properties can contribute to the device's function and biocompatibility. google.com
Utilizing it as a precursor for fabricating superhydrophobic surfaces, which can be designed to selectively detect certain substances by controlling surface wetting properties. google.com
The integration of this compound into polymers and coatings can significantly influence their optical characteristics. It is already noted for its use in abrasion-resistant optical coatings. google.com
Emerging research directions include:
Liquid Crystal Displays (LCDs): Developing advanced surface alignment layers for LCDs. By treating substrates with this silane, it is possible to control the orientation of liquid crystal molecules, which is crucial for the clarity and performance of the display. scribd.com
Tunable Refractive Index Materials: Formulating copolymers where the concentration of the cyanopropyl groups can be varied to precisely tune the refractive index of the material for applications in lenses, waveguides, and anti-reflective coatings.
Non-linear Optical (NLO) Materials: Investigating the potential of materials rich in nitrile groups, derived from this silane, for NLO applications, as the high polarity of the cyano group can contribute to a significant second-order NLO response.
The ability to anchor functional molecules onto solid supports is the cornerstone of heterogeneous catalysis. This compound serves as an excellent linker for this purpose. researchgate.netscribd.com
Future prospects in this area are:
Catalyst Support Functionalization: Using the silane to modify the surface of supports like silica, alumina, or titania. The nitrile groups can then be used to immobilize metal catalysts or organocatalysts, preventing leaching and facilitating catalyst recovery.
Photocatalytic Surfaces: Incorporating the silane into coatings containing photocatalysts like titanium dioxide (TiO2). google.com The silane can act as a binder and surface modifier, enhancing the durability and efficiency of self-cleaning and anti-pollution surfaces. google.com
Synergistic Integration with Nanomaterials for Hybrid Nanocomposites
The synergy between this compound and various nanomaterials opens up possibilities for creating advanced hybrid nanocomposites with tailored properties. It is a valuable component for nanoparticle synthesis and for creating nitric oxide-releasing silica nanoparticles and xerogels. scribd.comgoogle.com
| Nanomaterial | Role of this compound | Potential Application | Reference |
|---|---|---|---|
| Metal Nanoparticles (Ag, Au, Cu) | Acts as a hydrolytic silane adhesion promoter and surface modifier, improving dispersion and bonding to substrates. | Printable electronics, conductive inks, and antimicrobial surfaces. | googleapis.com |
| Silica Nanoparticles | Serves as a precursor in sol-gel processes to form the silica matrix or functionalize the nanoparticle surface. | Reinforced polymers, therapeutic delivery vehicles, and specialized coatings. | google.com |
| Titanium Dioxide (TiO2) | Functions as a binder and dispersant in photocatalytic coatings. | Self-cleaning windows, air-purifying paints, and sterilized surfaces. | google.com |
Future work will likely focus on developing more complex, multifunctional nanocomposites where the silane not only improves interfacial adhesion but also introduces specific functionalities, such as polarity or reactivity, into the final material.
Design of Multifunctional Materials Leveraging the Nitrile Functionality for Metal Coordination and Organic Reactions
The true potential of this compound lies in leveraging all its reactive sites to create multifunctional materials. The dimethoxysilane (B13764172) groups provide a robust mechanism for forming durable siloxane networks via hydrolysis and condensation, while the nitrile groups offer a versatile chemical handle. researchgate.netscribd.com
The nitrile groups, with their significant electron density, are amenable to a variety of chemical transformations:
Metal Coordination: The nitrogen lone pair can coordinate with transition metal ions, making it possible to design materials for heavy metal sequestration from water, or to create immobilized metal catalysts.
Organic Reactions: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or undergo cycloaddition reactions. This allows a surface or polymer initially functionalized with this silane to be subsequently converted into a wide range of other functional materials.
This multi-faceted reactivity allows for the design of materials with programmable and switchable properties, such as smart coatings that change their characteristics in response to environmental stimuli like pH, temperature, or the presence of specific chemical agents.
Q & A
Q. What are the primary synthetic routes for Bis(3-cyanopropyl)dimethoxysilane, and how are they optimized?
this compound is typically synthesized via transetherification reactions, where alkoxy groups are exchanged between silane precursors. Key optimization parameters include catalyst selection (e.g., acid or base catalysts), reaction temperature (80–120°C), and stoichiometric ratios of reactants. Reaction progress is monitored using gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure complete conversion and minimize side products like cyclic siloxanes .
Q. Which analytical techniques are critical for characterizing this compound?
Essential techniques include:
- FTIR spectroscopy : To confirm the presence of cyano (-CN, ~2240 cm⁻¹) and methoxy (-OCH₃, ~2840 cm⁻¹) groups.
- ¹H/¹³C NMR : To verify molecular structure and purity (e.g., methoxy proton signals at ~3.5 ppm).
- Gas chromatography-mass spectrometry (GC-MS) : To detect volatile impurities or decomposition products.
- Elemental analysis : To validate carbon, hydrogen, and nitrogen content .
Q. How is this compound applied in chromatography stationary phases?
This compound is copolymerized with phenylmethylsilicone to create polar polysiloxane phases (e.g., 80% Bis(3-cyanopropyl)-20% 3-cyanopropylphenyl polysiloxane). These phases are used in gas chromatography for separating polar analytes (e.g., alcohols, ketones). Methodological validation involves measuring retention indices, selectivity factors, and column efficiency (theoretical plates) compared to non-polar phases like methylvinylpolysiloxane .
Advanced Research Questions
Q. How do structural variations in external electron donors like this compound influence Ziegler-Natta catalysis?
In polypropylene synthesis, this compound acts as an external donor, modulating catalyst stereoselectivity. Conflicting reports on its efficacy may arise from:
- Donor concentration : Higher concentrations may reduce active site availability.
- Co-catalyst ratios (e.g., Al/Si) : Optimal ratios balance donor adsorption and catalyst activation.
- Polymerization conditions : Temperature and monomer pressure affect crystallinity and molecular weight distribution. Advanced studies employ solvent fractionation and viscometry to correlate donor structure with rubber phase content and molecular weight in copolymers .
Q. What experimental strategies resolve contradictions in surface modification efficiency using this compound?
Discrepancies in adhesion or hydrophobicity studies often stem from:
- Substrate pretreatment : Plasma cleaning vs. acid etching alters surface hydroxyl density.
- Hydrolysis conditions : pH and water content during silanization affect crosslinking.
- Post-treatment curing : Thermal vs. UV curing impacts film stability. Methodological rigor involves atomic force microscopy (AFM) for surface roughness analysis and X-ray photoelectron spectroscopy (XPS) to quantify silane grafting density .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
